molecular formula C12H6BrNO3 B5639680 4-Cyanophenyl 5-bromofuran-2-carboxylate

4-Cyanophenyl 5-bromofuran-2-carboxylate

Cat. No.: B5639680
M. Wt: 292.08 g/mol
InChI Key: TZPNKPWACVRTRK-UHFFFAOYSA-N
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Description

4-Cyanophenyl 5-bromofuran-2-carboxylate is a brominated furan derivative featuring a cyano-substituted phenyl ester group. Its synthesis typically involves a Suzuki-Miyaura cross-coupling reaction between methyl 5-bromofuran-2-carboxylate and 4-cyanophenylboronic acid, followed by hydrolysis and esterification steps .

Properties

IUPAC Name

(4-cyanophenyl) 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrNO3/c13-11-6-5-10(17-11)12(15)16-9-3-1-8(7-14)2-4-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPNKPWACVRTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 5-bromofuran-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Bromination of Furan-2-carboxylic Acid: The starting material, furan-2-carboxylic acid, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Esterification: The brominated product is then esterified using an alcohol, typically methanol, in the presence of an acid catalyst like sulfuric acid to form methyl 5-bromofuran-2-carboxylate.

    Nitrile Substitution: The final step involves the substitution of the ester group with a cyanophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative catalysts and solvents to optimize the reaction conditions and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid).

    Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 5-bromofuran-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting key enzymes or interacting with specific molecular targets such as DNA or proteins. The presence of the cyanophenyl and bromofuran moieties allows for versatile interactions with biological macromolecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. For example:

  • 4-Cyanophenyl vs. 3-Cyanophenyl: In HIV-1 RNase H/IN inhibitors, replacing the 4-cyanophenyl group (compound 83) with a 3-cyanophenyl moiety (compound 80) reduced dual inhibitory activity (IC50 values increased from 1.18 µM to less potent levels), highlighting the critical role of the para-substitution pattern in maintaining balanced enzyme inhibition .
  • 4-Cyanophenyl vs. 5-Pyrimidyl: Meta-substituted analogs with 5-pyrimidyl groups (compound 81) demonstrated enhanced selectivity for RNase H over integrase (IN), whereas para-cyanophenyl derivatives showed balanced dual activity, suggesting substituent-dependent target specificity .

Ester Group Modifications

Variations in the ester group alter molecular weight, solubility, and metabolic stability:

  • Methyl 5-Bromofuran-2-Carboxylate (CAS 2527-99-3): A precursor to the target compound, this methyl ester has a lower molecular weight (205.01 g/mol) and higher lipophilicity (mp: 62–65°C) compared to the phenyl ester derivative .
  • Ethyl 5-Bromofuran-2-Carboxylate (CAS 6132-37-2): The ethyl ester variant has a molecular weight of 219.04 g/mol and slightly increased steric bulk, which may reduce enzymatic hydrolysis rates compared to methyl or phenyl esters .

Bromine Position and Furan Core Modifications

  • 5-Bromo-N-(4-Bromophenyl)Furan-2-Carboxamide (CAS 58472-54-1): Replacing the ester with an amide group introduces hydrogen-bonding capacity (2 H-bond donors), increasing polarity (topological polar surface area: 64.5 Ų) but reducing metabolic stability .
  • 5-(4-Bromophenyl)Furan-2-Carbaldehyde (CAS 20005-42-9): The aldehyde group at the furan-2-position enhances electrophilicity, making it more reactive in nucleophilic addition reactions compared to carboxylate esters .

Data Tables

Table 1: Physicochemical Properties of Selected Brominated Furan Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
4-Cyanophenyl 5-Bromofuran-2-Carboxylate C₁₂H₇BrNO₃ 294.10 5-Bromo, 4-cyanophenyl ester Not reported
Methyl 5-Bromofuran-2-Carboxylate C₆H₅BrO₃ 205.01 5-Bromo, methyl ester 62–65
Ethyl 5-Bromofuran-2-Carboxylate C₇H₇BrO₃ 219.04 5-Bromo, ethyl ester Not reported
5-Bromo-N-(4-Bromophenyl)Furan-2-Carboxamide C₁₁H₇Br₂NO₂ 344.99 5-Bromo, 4-bromophenyl amide Not reported

Key Research Findings

  • Synthetic Flexibility : The Suzuki-Miyaura coupling methodology enables efficient diversification of the furan core, allowing for rapid generation of analogs with varying electronic and steric profiles .
  • Bioactivity Trends: Para-substituted cyanophenyl groups optimize dual enzyme inhibition (e.g., HIV-1 RNase H and IN), while meta-substitutions or heteroaryl groups enhance selectivity but reduce potency .
  • Safety Considerations: While specific data for this compound are unavailable, structurally related esters (e.g., 4-cyanophenyl 4-heptylbenzoate) exhibit acute oral toxicity (Category 4) and respiratory irritation hazards, warranting cautious handling .

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